molecular formula C12H8N4O5 B100990 Furamizole CAS No. 17505-25-8

Furamizole

Cat. No.: B100990
CAS No.: 17505-25-8
M. Wt: 288.22 g/mol
InChI Key: YOWVEYCZVUOQAB-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furamizole is a member of furans and a C-nitro compound.

Scientific Research Applications

Oxadiazole and Furamizole Compounds in Pharmacology

Oxadiazole and this compound compounds, particularly those containing the 1,3,4-oxadiazole and 1,2,4-oxadiazole rings, are of significant interest due to their broad range of chemical and biological properties. This compound, a nitrofuran derivative, demonstrates strong antibacterial activity. These compounds, including this compound, are notable for their therapeutic potential in various medical applications such as antibacterial, antitumor, antiviral, and antioxidant activities (Siwach & Verma, 2020).

Biological Applications and Nuclear Targeting

This compound analogs, such as furamidine, have been studied for their ability to bind DNA and target cell nuclei, particularly in cancer research. For example, furamidine analogs with varying charges have been analyzed for their cellular distribution properties, showing selective accumulation in cell nuclei. This has implications for the development of drugs targeting DNA, particularly in the context of cancer therapeutics (Lansiaux et al., 2002).

Antiprotozoal Activities

In the field of antiprotozoal research, this compound and its analogs, like 3,5-diphenylisoxazoles, have been synthesized and evaluated for their effectiveness against protozoan parasites like Trypanosoma brucei and Plasmodium falciparum. Studies reveal that certain compounds in this category exhibit potent antiprotozoal activities, potentially offering new avenues for treating diseases caused by these parasites (Patrick et al., 2007).

Central Nervous System Applications

Investigations into the conversion of compounds like this compound into more potent drugs for treating Central Nervous System (CNS) diseases have been conducted. The furan ring in these compounds is suggested to aid in CNS penetration, which could be crucial for treating neurological disorders. This research opens up potential uses of this compound derivatives in CNS therapeutics (Saganuwan, 2020).

DNA Interaction and Drug Design

The interaction of this compound derivatives with DNA, particularly in the minor groove, is an area of focus. For example, furamidine and related compounds have been shown to bind in the DNA minor groove as dimers at specific sequences. This has implications for the design of gene regulatory molecules targeted at specific genetic material sites, potentially useful in various therapeutic applications (Wang et al., 2000).

Properties

CAS No.

17505-25-8

Molecular Formula

C12H8N4O5

Molecular Weight

288.22 g/mol

IUPAC Name

5-[(E)-1-(furan-2-yl)-2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C12H8N4O5/c13-12-15-14-11(21-12)8(9-2-1-5-19-9)6-7-3-4-10(20-7)16(17)18/h1-6H,(H2,13,15)/b8-6+

InChI Key

YOWVEYCZVUOQAB-SOFGYWHQSA-N

Isomeric SMILES

C1=COC(=C1)/C(=C\C2=CC=C(O2)[N+](=O)[O-])/C3=NN=C(O3)N

SMILES

C1=COC(=C1)C(=CC2=CC=C(O2)[N+](=O)[O-])C3=NN=C(O3)N

Canonical SMILES

C1=COC(=C1)C(=CC2=CC=C(O2)[N+](=O)[O-])C3=NN=C(O3)N

Synonyms

FURAMIZOLE

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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